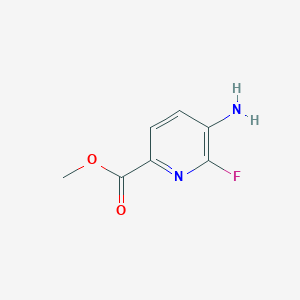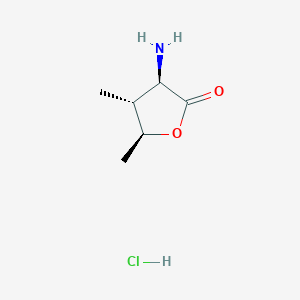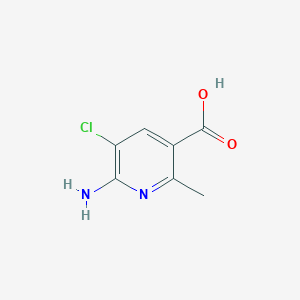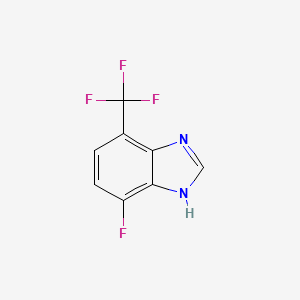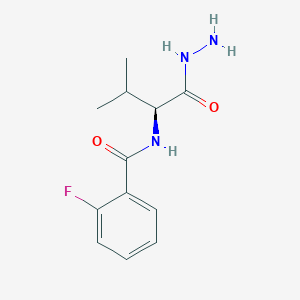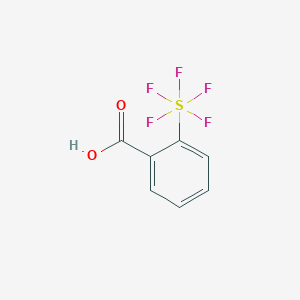
3-Amino-5-bromo-4-nitrobenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-4-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4BrF3N2O2. It is a derivative of benzotrifluoride, characterized by the presence of amino, bromo, and nitro functional groups on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 3-Amino-5-bromobenzotrifluoride, where the amino group is protected, followed by bromination and subsequent nitration under controlled conditions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the process is carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The scalability of the synthesis process is achieved through optimization of reaction conditions and the use of efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-bromo-4-nitrobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other oxidized forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the benzene ring.
Reduction: Conversion of the nitro group to an amino group, resulting in compounds like 3,5-diaminobenzotrifluoride.
Oxidation: Formation of nitroso or nitro derivatives depending on the extent of oxidation.
Applications De Recherche Scientifique
3-Amino-5-bromo-4-nitrobenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromo-4-nitrobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with target molecules, modulating their activity. The amino group can participate in hydrogen bonding, while the nitro and bromo groups can engage in electrophilic interactions. These interactions can alter the conformation and function of the target molecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-bromobenzotrifluoride: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-3-bromo-5-nitrobenzotrifluoride: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.
3-Bromo-5-nitrobenzotrifluoride: Lacks the amino group, affecting its ability to participate in hydrogen bonding and other interactions.
Uniqueness
3-Amino-5-bromo-4-nitrobenzotrifluoride is unique due to the combination of amino, bromo, and nitro groups on the benzene ring. This combination imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H4BrF3N2O2 |
|---|---|
Poids moléculaire |
285.02 g/mol |
Nom IUPAC |
3-bromo-2-nitro-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13(14)15/h1-2H,12H2 |
Clé InChI |
XFJISSTUEJKWTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
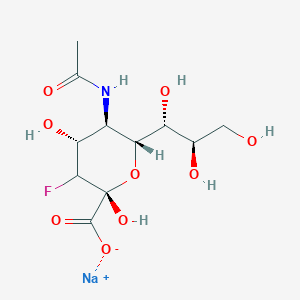
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)

